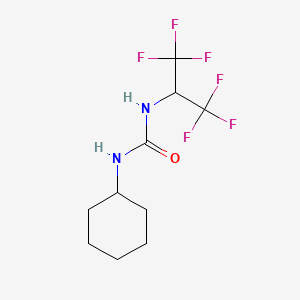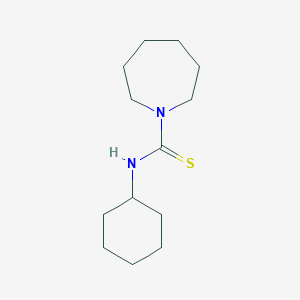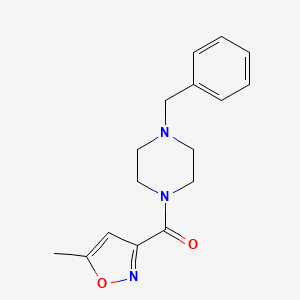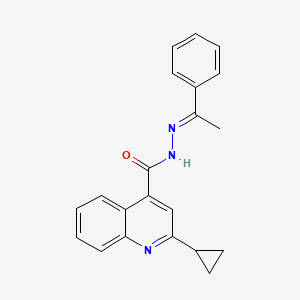![molecular formula C13H12N4OS B5747673 4-[4-(dimethylamino)phenyl]-6-oxo-2-sulfanyl-1,6-dihydropyrimidine-5-carbonitrile CAS No. 70638-55-0](/img/structure/B5747673.png)
4-[4-(dimethylamino)phenyl]-6-oxo-2-sulfanyl-1,6-dihydropyrimidine-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(dimethylamino)phenyl]-6-oxo-2-sulfanyl-1,6-dihydropyrimidine-5-carbonitrile is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and is substituted with a dimethylamino group, a sulfanyl group, and a carbonitrile group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.
准备方法
The synthesis of 4-[4-(dimethylamino)phenyl]-6-oxo-2-sulfanyl-1,6-dihydropyrimidine-5-carbonitrile can be achieved through various synthetic routes. One common method involves the condensation of 4-(dimethylamino)benzaldehyde with thiourea and malononitrile under basic conditions. The reaction typically proceeds in the presence of a base such as sodium ethoxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, can be optimized to achieve high yields and purity of the compound.
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, the purification of the compound may involve techniques such as recrystallization or chromatography to ensure the removal of impurities and obtain a high-quality product.
化学反应分析
4-[4-(dimethylamino)phenyl]-6-oxo-2-sulfanyl-1,6-dihydropyrimidine-5-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The sulfanyl group in the compound can be oxidized to form a sulfoxide or sulfone derivative. Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for this transformation.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted derivatives. Reagents such as alkyl halides or acyl chlorides can be used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxide or sulfone derivatives, while reduction of the carbonitrile group can produce primary amines.
科学研究应用
4-[4-(dimethylamino)phenyl]-6-oxo-2-sulfanyl-1,6-dihydropyrimidine-5-carbonitrile has several scientific research applications across different fields:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be screened for various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Medicine: The compound may serve as a lead compound for the development of new therapeutic agents. Its structural features can be modified to enhance its efficacy and selectivity towards specific biological targets.
Industry: The compound can be used in the development of new materials with specific properties. For example, it may be incorporated into polymers or coatings to impart desired characteristics such as increased stability or enhanced conductivity.
作用机制
The mechanism of action of 4-[4-(dimethylamino)phenyl]-6-oxo-2-sulfanyl-1,6-dihydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, the dimethylamino group may interact with amino acid residues in the active site of an enzyme, inhibiting its function. Similarly, the carbonitrile group may form hydrogen bonds with receptor sites, altering signal transduction pathways.
The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural modifications. Further research is needed to elucidate the detailed mechanism of action and identify the key molecular interactions responsible for its effects.
相似化合物的比较
4-[4-(dimethylamino)phenyl]-6-oxo-2-sulfanyl-1,6-dihydropyrimidine-5-carbonitrile can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
4-(dimethylamino)phenyl isocyanate: This compound contains a dimethylamino group and an isocyanate group, which imparts different reactivity and applications compared to the sulfanyl and carbonitrile groups in the target compound.
4-(dimethylamino)phenyl isothiocyanate:
4-(dimethylamino)phenyl vinylquinoxalines: These compounds contain a quinoxaline ring and a vinyl group, which differ from the pyrimidine ring and carbonitrile group in the target compound.
属性
CAS 编号 |
70638-55-0 |
|---|---|
分子式 |
C13H12N4OS |
分子量 |
272.33 g/mol |
IUPAC 名称 |
6-[4-(dimethylamino)phenyl]-4-oxo-2-sulfanylidene-1H-pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C13H12N4OS/c1-17(2)9-5-3-8(4-6-9)11-10(7-14)12(18)16-13(19)15-11/h3-6H,1-2H3,(H2,15,16,18,19) |
InChI 键 |
NZCHSGKDKQKDBL-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C2=C(C(=O)NC(=S)N2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[(5-bromo-2-thienyl)sulfonyl]azepane](/img/structure/B5747609.png)


![4-ethyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5747630.png)
METHANONE](/img/structure/B5747640.png)


![(5Z)-1-(furan-2-ylmethyl)-5-[(E)-3-phenylprop-2-enylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5747662.png)

![N-{2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}-7-(DIFLUOROMETHYL)-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B5747684.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B5747688.png)
![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5747693.png)
